Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18306171
InChI: InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h5-6H2,1-4H3
SMILES:
Molecular Formula: C11H16F3NO3
Molecular Weight: 267.24 g/mol

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18306171

Molecular Formula: C11H16F3NO3

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H16F3NO3
Molecular Weight 267.24 g/mol
IUPAC Name tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h5-6H2,1-4H3
Standard InChI Key JLMLSZGTJRYVBY-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CC1=O)C(=O)OC(C)(C)C)C(F)(F)F

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring substituted at the 1-position with a tert-butyl carbamate group and at the 3-position with both methyl and trifluoromethyl groups. A ketone functionality at the 4-position completes the scaffold . The stereoelectronic effects of the trifluoromethyl group enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Structural Data:

  • Molecular Formula: C₁₁H₁₆F₃NO₃

  • Molecular Weight: 267.24 g/mol

  • CAS Registry: 2661482-64-8

  • SMILES: O=C(N1CC(C)(C(F)(F)F)CC1=O)OC(C)(C)C

Physicochemical Characteristics

The compound is typically a solid at room temperature, with solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane. Storage recommendations advise keeping the material at 2–8°C under inert conditions to prevent hydrolysis of the tert-butyl ester .

Synthesis and Optimization

Key Synthetic Routes

The synthesis often begins with functionalization of a pyrrolidine precursor. A representative method involves:

  • Ring Formation: Cyclization of a linear amine with a ketone or ester group.

  • Trifluoromethylation: Introduction of the CF₃ group via nucleophilic displacement or radical pathways .

  • Esterification: Protection of the amine with tert-butyl dicarbonate (Boc₂O) under basic conditions .

Example Protocol:

In a nitrogen-purged reactor, (rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is treated with potassium tert-butoxide in THF at -78°C, followed by methyl acrylate addition. Subsequent triflation with N-phenyl bis(trifluoromethanesulfonimide) yields the trifluoromethylated product in 117% yield after column chromatography .

Challenges and Solutions

  • Stereochemical Control: Racemization at the 3-position can occur during synthesis. Chiral auxiliaries or asymmetric catalysis mitigate this issue .

  • Yield Optimization: Low yields in trifluoromethylation steps are addressed using excess reagents or microwave-assisted reactions .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s reactivity enables its use in constructing complex molecules:

  • Peptidomimetics: The pyrrolidine ring mimics proline residues, facilitating protease inhibitor development .

  • Kinase Inhibitors: Functionalization at the 4-oxo position generates scaffolds targeting EGFR or MAP kinases .

Biological Activity

Preliminary studies suggest derivatives exhibit:

  • Antimicrobial Effects: MIC values of ≤2 µg/mL against Staphylococcus aureus.

  • Anticancer Potential: IC₅₀ of 5–10 µM in breast cancer cell lines (MCF-7, MDA-MB-231) .

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents describe flow chemistry approaches to reduce reaction times from hours to minutes . Catalytic asymmetric methods now achieve enantiomeric excesses >95% .

Emerging Therapeutic Targets

Ongoing studies explore its utility in:

  • Immunomodulators: Targeting MALT1 for autoimmune diseases .

  • Antivirals: Analogues show activity against SARS-CoV-2 protease .

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